4-Acetyl-N-methylaniline
Overview
Description
4-Acetyl-N-methylaniline is a compound that is structurally related to various acetylated and methylated derivatives of amides and amines. While the specific compound 4-Acetyl-N-methylaniline is not directly studied in the provided papers, these papers do offer insights into the behavior of similar compounds, which can be useful for understanding the properties and reactions of 4-Acetyl-N-methylaniline.
Synthesis Analysis
The synthesis of related compounds involves the acetylation of aromatic amines and the formation of amide bonds. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves acetylation and is confirmed by IR and NMR spectroscopy, as well as X-ray diffraction studies . This suggests that similar methods could be applied to synthesize 4-Acetyl-N-methylaniline, with the potential use of spectroscopic techniques to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure and conformational analysis of related compounds, such as N-acetyl-N'-methyl glycyl amide, have been studied using ab initio gradient relaxation, revealing various stable forms and the significance of local geometries . Similarly, the crystal structure of acetyl-L-proline-N-methylamide has been determined, showing a folded conformation of the molecule . These studies indicate that 4-Acetyl-N-methylaniline may also exhibit multiple stable conformations and that its molecular structure could be analyzed using similar computational and crystallographic methods.
Chemical Reactions Analysis
The chemical behavior of acetylated and methylated compounds includes tautomerism and hydrogen bonding, as seen in the study of 4-acetyl-3(5)-amino-5(3)-methylpyrazole . Tautomerism and intramolecular hydrogen bonding contribute significantly to the stability of certain forms. This implies that 4-Acetyl-N-methylaniline may also undergo tautomerism and form stable intramolecular hydrogen bonds, affecting its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. For example, the vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole have been investigated, and the FT-IR and FT-Raman spectra have been assigned . The first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide insights into the charge transfer within the molecule . These analyses suggest that similar spectroscopic and computational techniques could be employed to study the physical and chemical properties of 4-Acetyl-N-methylaniline, including its electronic structure and potential reactivity.
Scientific Research Applications
1. Synthesis of Diaznylpyrazol Derivatives
4-Acetyl-N-methylaniline is used in the synthesis of diaznylpyrazol derivatives. In a study, 4-methylaniline reacted with acetyl acetone and other reagents to yield various compounds with potential applications in organic synthesis and pharmaceuticals (Abdelal, Gheath, Alarafi & Hasim, 2017).
2. Role in Metabolism and Genotoxicity Studies
Research on 4,4′-Methylenedianiline (MDA), a related compound, highlights its use as a curing agent in elastomers. This research provides insights into the metabolism and genotoxicity of similar compounds, including the role of human N-acetyltransferase in metabolizing aromatic amines (Salazar-González et al., 2019).
3. Nuclear Overhauser Effect NMR Spectroscopy
4-Acetyl-N-methylaniline is also involved in educational research contexts, like in NMR spectroscopy experiments to characterize synthesized molecules. It is acetylated to form derivatives that are used for educational purposes in organic laboratories (Hopson, Lee & Hess, 2018).
4. Involvement in Hepatotoxicity Studies
Studies on MDA, similar to 4-Acetyl-N-methylaniline, have also shown its involvement in hepatotoxicity research. This research helps understand liver damage mechanisms and the role of N-acetylation in toxicity (Zhang et al., 2006).
5. Suzuki Cross-Coupling Reactions
This compound is utilized in Suzuki cross-coupling reactions to synthesize derivatives with potential non-linear optical properties and insights into their reactivity and structural features (Rizwan et al., 2021).
6. Adsorption Studies
It is used in adsorption studies, like in the research comparing adsorption capacities with different resins, contributing to our understanding of chemical interactions in aqueous solutions (Hua-bin, 2007).
Mechanism of Action
Target of Action
It’s known that anilines, a class of compounds to which 4-acetyl-n-methylaniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that anilines can undergo various chemical reactions, including methylation . In the case of 4-Acetyl-N-methylaniline, it’s likely that the compound interacts with its targets via its methylamino and acetyl groups .
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical processes, including the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .
Pharmacokinetics
The compound’s molecular weight (14919 g/mol), density (11±01 g/cm3), and boiling point (2817±230 °C at 760 mmHg) suggest that it may have good bioavailability .
Result of Action
Given its chemical structure, it’s likely that the compound could influence cellular processes through its interactions with various enzymes and receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(methylamino)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBAYICEBDZUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469340 | |
Record name | 4-Acetyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-N-methylaniline | |
CAS RN |
17687-47-7 | |
Record name | 4-Acetyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(methylamino)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of 4-Acetyl-N-methylaniline revealed by the research?
A1: The research demonstrates that 4-Acetyl-N-methylaniline molecules form infinite chains through intermolecular N—H⋯O hydrogen bonds []. These bonds, with a length of 2.893 (3) A, occur between the N-methylamino group (N-H) and the carbonyl group (C=O) of adjacent molecules.
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